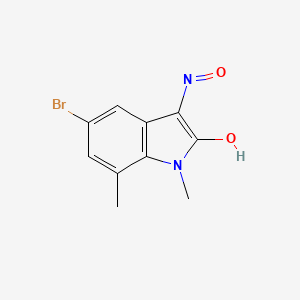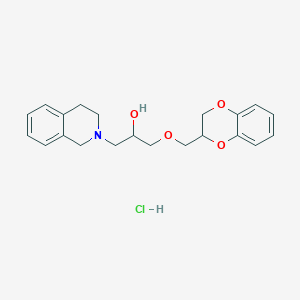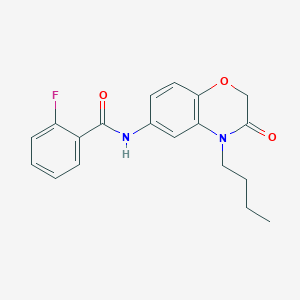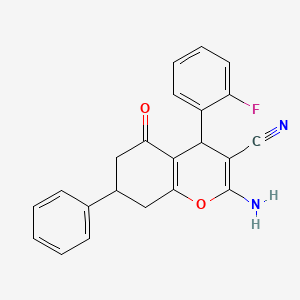
ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoate, commonly known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1997. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a type of lipid mediator involved in inflammation and pain.
Wirkmechanismus
Bromfenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response by inducing vasodilation, increasing vascular permeability, and sensitizing nociceptors. By inhibiting the production of prostaglandins, bromfenac reduces inflammation and pain.
Biochemical and Physiological Effects
Bromfenac has been shown to have a high degree of selectivity for COX-2, which is primarily responsible for the production of prostaglandins in inflamed tissues. This selectivity is thought to contribute to the reduced risk of gastrointestinal side effects associated with bromfenac compared to other ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoates. In addition, bromfenac has been shown to have a longer half-life than other ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoates, which may contribute to its sustained anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Bromfenac is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of prostaglandins in inflammation and pain. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling. In addition, the high cost of bromfenac may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on bromfenac. One area of interest is the development of new formulations of bromfenac that can be administered topically, allowing for targeted delivery to inflamed tissues. Another area of interest is the investigation of the potential use of bromfenac in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Finally, the development of new COX-2 inhibitors with improved selectivity and reduced toxicity may lead to the development of safer and more effective anti-inflammatory and analgesic drugs.
Synthesemethoden
Bromfenac can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthoic acid through the reaction with acetic anhydride. The second step involves the bromination of 2-naphthoic acid using bromine in acetic acid to obtain 7-bromo-2-naphthoic acid. The third step involves the esterification of 7-bromo-2-naphthoic acid with ethyl 3-oxo-3-phenylpropanoate using dicyclohexylcarbodiimide (DCC) as a coupling agent to obtain ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoate.
Wissenschaftliche Forschungsanwendungen
Bromfenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, bromfenac has been investigated for its potential use in the prevention of cataract formation after cataract surgery.
Eigenschaften
IUPAC Name |
ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO5/c1-2-27-21(26)18(19(24)12-6-4-3-5-7-12)16-11-17(23)20(25)14-9-8-13(22)10-15(14)16/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRVQUVJWSDDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=O)C(=O)C2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)




![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)


![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)